1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene CAS number 1202858-68-1
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene CAS number 1202858-68-1
An In-Depth Technical Guide to 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS No. 1202858-68-1): A Key Intermediate in Modern Oncology
Abstract
This technical guide provides a comprehensive analysis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene, a highly functionalized aromatic compound identified by CAS number 1202858-68-1. Primarily recognized for its role as a critical building block in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib, this intermediate is of significant interest to researchers in medicinal chemistry and drug development.[1][2] This document elucidates the compound's physicochemical properties, molecular architecture, plausible synthetic pathways, and key chemical reactivities. Furthermore, it details its principal application in pharmaceutical manufacturing and outlines essential safety and handling protocols. The synthesis of complex active pharmaceutical ingredients (APIs) relies on the availability of such well-defined and versatile intermediates.
Introduction to a Key Pharmaceutical Intermediate
In the intricate landscape of pharmaceutical synthesis, the efficiency and success of a multi-step drug manufacturing process are often contingent on the quality and accessibility of advanced intermediates. 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is a prime example of such a crucial molecule. Its polysubstituted benzene ring offers a unique combination of functional groups, each serving a distinct and vital role in the construction of more complex molecular targets.
The primary significance of this compound lies in its established use as a precursor in the synthesis of Ceritinib, a second-generation ALK inhibitor used in the treatment of specific types of non-small cell lung cancer (NSCLC).[1] The strategic placement of its bromo, isopropoxy, methyl, and nitro groups provides the necessary chemical handles for sequential reactions that ultimately build the complex heterocyclic core of the final drug product. Understanding the properties and reactivity of this intermediate is therefore paramount for process chemists and drug discovery scientists working on kinase inhibitors and related therapeutic agents.
Physicochemical Properties and Molecular Structure
The compound exists as a solid at room temperature, typically a white to yellow powder, a characteristic color for many nitroaromatic compounds.[1] Its molecular structure is defined by a benzene ring with four different substituents, which dictates its reactivity and physical properties.
Molecular Architecture
The molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of approximately 274.11 g/mol .[1][2][3] The substitution pattern on the benzene ring is key to its utility:
-
Bromo Group (C1): Serves as an excellent leaving group, making this position a prime site for nucleophilic aromatic substitution or, more commonly, for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5]
-
Methyl Group (C2): This group exerts a moderate steric influence and acts as a weak ortho-, para-director in electrophilic aromatic substitution, though the ring is already fully substituted.
-
Nitro Group (C4): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution. Critically, the nitro group is readily reduced to an amino group (-NH₂), a fundamental transformation in the synthesis of many APIs.[5][6]
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Isopropoxy Group (C5): This bulky ether group influences the compound's solubility and can direct metallation reactions. Its presence is a specific requirement for the final drug target's structure and binding affinity.
The interplay of these groups—the ortho relationship between the bromo and methyl groups, and the meta relationship of the nitro group to both—creates a unique electronic and steric environment that defines the molecule's specific reactivity profile.[1]
Tabulated Physicochemical Data
| Property | Value | Source |
| CAS Number | 1202858-68-1 | [3][7][8] |
| Molecular Formula | C₁₀H₁₂BrNO₃ | [1][2][3] |
| Molecular Weight | 274.11 g/mol | [1][3][8] |
| Appearance | White to yellow solid/powder | [1] |
| Boiling Point | 342.1 ± 37.0 °C (Predicted) | [1][3] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [3] |
| Synonyms | 2-Bromo-4-isopropoxy-5-nitrotoluene | [3] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction to leverage activating/deactivating and directing effects.[9] While specific proprietary methods for CAS 1202858-68-1 may exist, a plausible synthetic route can be devised from commercially available precursors based on fundamental principles of organic chemistry.
A logical retrosynthetic analysis suggests that the final step could be the nitration of a 1-bromo-5-isopropoxy-2-methylbenzene precursor. The directing effects of the isopropoxy (strong ortho-, para-director) and methyl (weak ortho-, para-director) groups would synergistically direct the incoming nitro group to the C4 position.
Illustrative Laboratory Protocol: Nitration of 1-Bromo-5-isopropoxy-2-methylbenzene
This protocol is illustrative, based on standard procedures for nitration of activated aromatic rings.[10] Researchers must conduct their own risk assessment and optimization.
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the precursor, 1-bromo-5-isopropoxy-2-methylbenzene (1.0 equiv), and a suitable solvent like dichloromethane. Cool the mixture to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid (2.0 equiv) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 10 °C. The controlled temperature is critical to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene.
Reactivity and Role in Complex Molecule Synthesis
The synthetic value of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene stems from the distinct reactivity of its functional groups, which allows for selective, sequential transformations.
-
Transformations at the Bromo Position: The carbon-bromine bond is the primary site for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Buchwald-Hartwig amination could form a new carbon-nitrogen bond. This reactivity is fundamental to connecting different fragments of a target drug molecule.[4]
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Transformations of the Nitro Group: The reduction of the nitro group to an amine is one of the most important reactions in medicinal chemistry.[6] This transformation converts an electron-withdrawing group into a nucleophilic and basic amino group, which can then be used for amide bond formation, cyclization reactions, or other elaborations essential for constructing the final API.
Application Profile: The Synthesis of Ceritinib
The most well-documented application of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene is as a key intermediate for Ceritinib.[1][2] In the synthesis, the nitro group is typically reduced to the corresponding aniline. This aniline derivative then undergoes a series of reactions, including cyclizations and substitutions, where the bromine atom may be displaced or the other substituents guide the formation of the drug's complex heterocyclic core. Sourcing this specific intermediate from reliable suppliers is a critical step in the pharmaceutical supply chain for this anti-cancer therapeutic.[11]
Safety, Handling, and Storage
As with any halogenated nitroaromatic compound, 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene must be handled with appropriate care. While specific toxicity data for this compound is limited, data from analogous structures (e.g., 1-bromo-4-nitrobenzene) provide a basis for safe handling protocols.[12][13]
| Safety Aspect | Recommendation | Rationale / Reference |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard practice to prevent skin and eye irritation.[12][14] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. | Nitroaromatic compounds can be toxic upon inhalation or ingestion.[1][12][15] |
| Incompatibilities | Strong oxidizing agents, strong bases. | To prevent vigorous or uncontrolled reactions.[12][15] |
| Storage | Store in a tightly sealed container in a cool, dry place. | Recommended for chemical stability and to prevent moisture absorption.[3][15] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To prevent environmental contamination.[3][12] |
Conclusion and Future Outlook
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS 1202858-68-1) is more than just a chemical compound; it is an enabling tool for the synthesis of life-saving medicines. Its value is defined by its molecular architecture, which provides chemists with the specific functional handles needed to construct complex APIs like Ceritinib with precision and efficiency. The continued demand for targeted therapies in oncology and other fields ensures that the need for such advanced, highly functionalized intermediates will persist. Future research may explore the use of this versatile building block in the synthesis of other novel bioactive molecules, leveraging its unique reactivity profile to accelerate the drug discovery and development process.
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